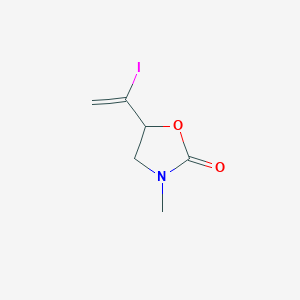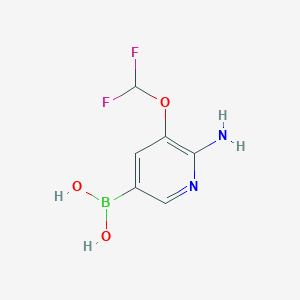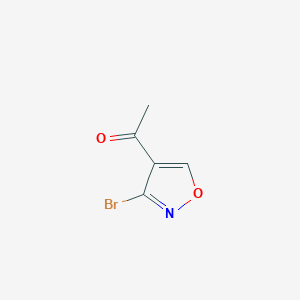
1-(3-Bromo-1,2-oxazol-4-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-1,2-oxazol-4-yl)ethan-1-one is a heterocyclic compound that contains a bromine atom, an oxazole ring, and an ethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-1,2-oxazol-4-yl)ethan-1-one typically involves the bromination of an oxazole derivative. One common method is the reaction of 3-bromo-1,2-oxazole with ethanone under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromo-1,2-oxazol-4-yl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The oxazole ring can be reduced under specific conditions to form corresponding reduced products.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of substituted oxazole derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-1,2-oxazol-4-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of novel materials with specific properties such as conductivity or fluorescence[][3].
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-1,2-oxazol-4-yl)ethan-1-one involves its interaction with specific molecular targets. The bromine atom and oxazole ring can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s reactivity and binding affinity. The ethanone group can undergo nucleophilic attack, leading to the formation of various reaction intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-one: Similar structure but with the bromine atom at a different position on the oxazole ring.
1-(3-Chloro-1,2-oxazol-4-yl)ethan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-(3-Fluoro-1,2-oxazol-4-yl)ethan-1-one: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The bromine atom can participate in specific interactions that are not possible with other halogens, making this compound valuable for certain synthetic and research applications .
Eigenschaften
Molekularformel |
C5H4BrNO2 |
|---|---|
Molekulargewicht |
189.99 g/mol |
IUPAC-Name |
1-(3-bromo-1,2-oxazol-4-yl)ethanone |
InChI |
InChI=1S/C5H4BrNO2/c1-3(8)4-2-9-7-5(4)6/h2H,1H3 |
InChI-Schlüssel |
DHEMSPYLZBHRLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CON=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Chloromethyl)furo[3,2-b]pyridine](/img/structure/B13453982.png)
![2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide](/img/structure/B13453985.png)
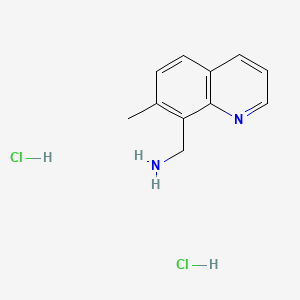
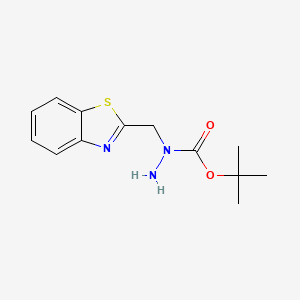
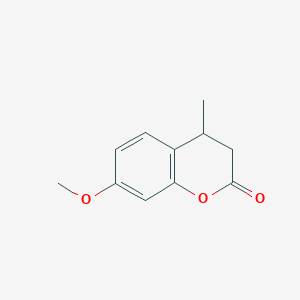
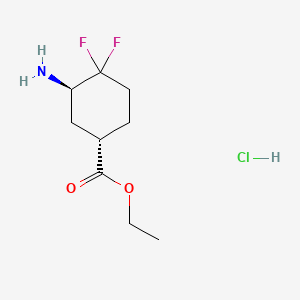
![[5-(6-Chloropyridin-3-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13454022.png)
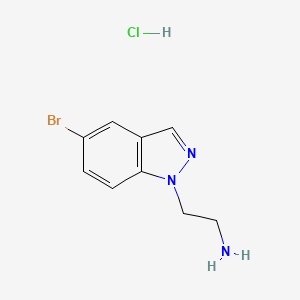
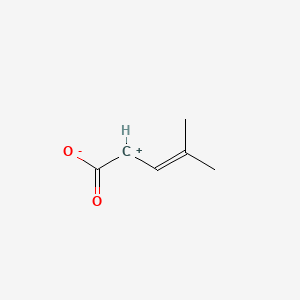
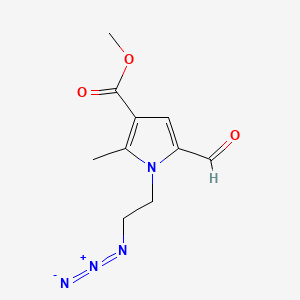
![4-{2-[4-(Trifluoromethyl)phenyl]ethynyl}benzoic acid](/img/structure/B13454040.png)
amine hydrochloride](/img/structure/B13454043.png)
